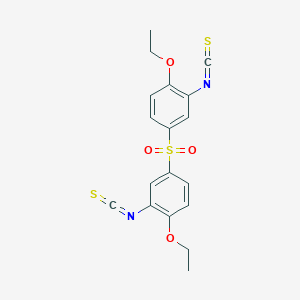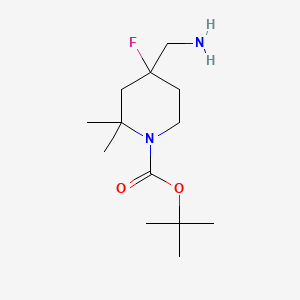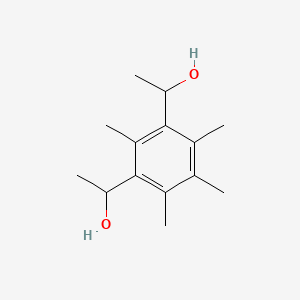
1,1'-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with four methyl groups and two ethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol typically involves the alkylation of 2,4,5,6-tetramethylbenzene with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Material: 2,4,5,6-Tetramethylbenzene.
Reagent: Ethylene oxide.
Catalyst: A strong base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under pressure to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups on the benzene ring can participate in hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar structure but lacks the ethanol groups.
1,2,3,5-Tetramethylbenzene: Another isomer with different methyl group positions.
1,2,3,4-Tetramethylbenzene: Yet another isomer with a distinct arrangement of methyl groups.
Uniqueness
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol is unique due to the presence of both ethanol and methyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
93864-99-4 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-[3-(1-hydroxyethyl)-2,4,5,6-tetramethylphenyl]ethanol |
InChI |
InChI=1S/C14H22O2/c1-7-8(2)13(11(5)15)10(4)14(9(7)3)12(6)16/h11-12,15-16H,1-6H3 |
Clé InChI |
MNLUEYUMTPEYGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C(C)O)C)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



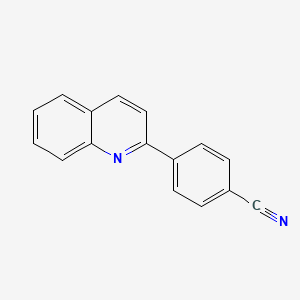
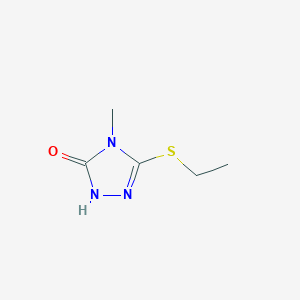
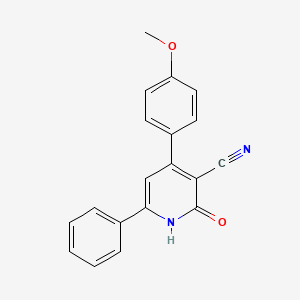
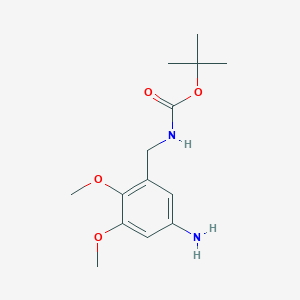
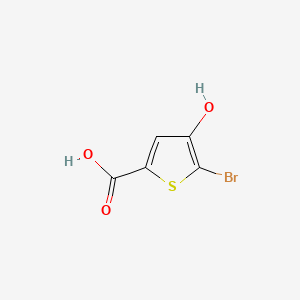
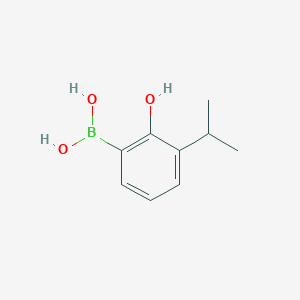

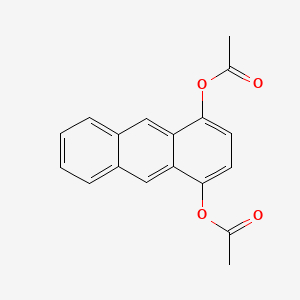
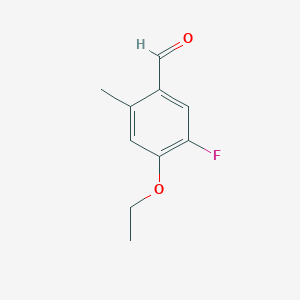
![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)

